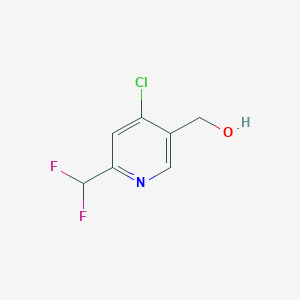

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-chloro-6-(difluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-2,7,12H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSQPCDQHNYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a benzene ring, and impart favorable pharmacokinetic properties makes it a privileged structure in drug design.[2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and physicochemical characteristics.

In recent years, the incorporation of fluorine-containing substituents has emerged as a powerful strategy to enhance the drug-like properties of lead compounds. The difluoromethyl group (-CF₂H), in particular, has garnered significant attention. It serves as a bioisostere for hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding, which can lead to improved target affinity.[4][5] Furthermore, the introduction of a difluoromethyl group often enhances metabolic stability and modulates lipophilicity, crucial parameters in optimizing a drug candidate's profile.[6]

This guide provides a comprehensive technical overview of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol (CAS 1805303-84-7), a heterocyclic building block that combines the key structural features of a chlorinated pyridine core with a difluoromethyl and a hydroxymethyl group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of novel therapeutic agents across various disease areas. This document will delve into its physicochemical properties, a proposed synthetic route with detailed protocols, expected spectroscopic characterization, and its potential applications in the field of drug development.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. While extensive experimental data for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is not widely available in public literature, we can compile its known and predicted properties.

| Property | Value | Source |

| CAS Number | 1805303-84-7 | [7] |

| Molecular Formula | C₇H₆ClF₂NO | |

| Molecular Weight | 193.58 g/mol | |

| SMILES | OCc1c(Cl)cc(nc1)C(F)F | [7] |

| Predicted XlogP | 1.5 - 2.0 | |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Proposed Synthesis and Experimental Protocols

The synthesis of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol can be logically approached through the reduction of its corresponding aldehyde, 4-Chloro-6-(difluoromethyl)nicotinaldehyde. This two-step approach, involving the formation of the aldehyde followed by its reduction, is a common and effective strategy for preparing pyridinemethanol derivatives.[8][9]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Proposed Synthesis of 4-Chloro-6-(difluoromethyl)nicotinaldehyde

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of a suitable 4-chloronicotinaldehyde precursor in an appropriate solvent (e.g., DMSO), add a difluoromethylating agent (e.g., sodium difluoromethanesulfinate, CF₂HSO₂Na) and a suitable catalyst system.[6]

-

Reaction Execution: The reaction mixture would be stirred under specific conditions (e.g., elevated temperature or photoredox catalysis) for a time sufficient to achieve complete conversion, monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction would be quenched, and the product extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated. The crude product would then be purified by column chromatography to yield the desired 4-Chloro-6-(difluoromethyl)nicotinaldehyde.

Step 2: Reduction to (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol

The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-(difluoromethyl)nicotinaldehyde (1.0 eq.) in a suitable alcoholic solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise, ensuring the temperature remains low.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[11] A commercial vendor, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data, suggesting the compound has been synthesized and characterized.[7]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the proton of the difluoromethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Pyridine H (at C5) | ~ 7.5 - 7.8 | Singlet (s) | N/A | 1H |

| Pyridine H (at C2) | ~ 8.4 - 8.6 | Singlet (s) | N/A | 1H |

| -CH ₂-OH | ~ 4.7 - 4.9 | Doublet (d) | ~ 5-6 (if coupled to -OH) | 2H |

| -CH₂-OH | Variable (typically 2-6) | Triplet (t) | ~ 5-6 (if coupled to -CH₂) | 1H |

| -CH F₂ | ~ 6.6 - 7.0 | Triplet (t) | ~ 50-55 (JH-F) | 1H |

Note: The chemical shift and multiplicity of the -OH proton can vary depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C H₂OH | ~ 58 - 62 | Singlet |

| C -Cl | ~ 145 - 148 | Singlet |

| C -CH₂OH | ~ 130 - 133 | Singlet |

| Aromatic C -H | ~ 120 - 140 | Singlet |

| C -CF₂H | ~ 150 - 155 | Triplet (due to C-F coupling) |

| -C F₂H | ~ 110 - 115 | Triplet (due to C-F coupling) |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR will show a characteristic signal for the difluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂ H | ~ -110 to -130 | Doublet (d) | ~ 50-55 (JF-H) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the ESI-MS in positive ion mode, the expected [M+H]⁺ ion would be at m/z 194.0. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a signal at m/z 196.0 with roughly one-third the intensity of the m/z 194.0 peak.

Reactivity and Stability

The reactivity of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is dictated by its functional groups:

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions and can be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.

-

Chloro Group: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr), although this may require forcing conditions depending on the nucleophile and reaction conditions.

-

Difluoromethyl Group: This group is generally stable under many reaction conditions. The C-F bonds are strong, and the group is not easily cleaved.

-

Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself can undergo further electrophilic or nucleophilic substitution, with the existing substituents directing the regioselectivity.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Discovery

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a valuable building block for accessing novel chemical entities with potential therapeutic applications. The strategic placement of its functional groups allows for diverse synthetic elaborations.

Diagram of Potential Synthetic Diversification

Caption: Potential synthetic transformations of the core molecule.

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many kinase inhibitors. The hydroxymethyl group can be used as a handle to introduce pharmacophores that interact with the hinge region of the kinase, while the other positions on the ring can be modified to achieve selectivity and potency.

-

CNS-active Agents: The difluoromethyl group can improve blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting the central nervous system.

-

Antiviral and Antibacterial Agents: The unique electronic properties of the fluorinated and chlorinated pyridine ring could be exploited in the design of novel antimicrobial agents.

Safety and Handling

While a specific safety data sheet for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is not publicly available, general precautions for handling halogenated aromatic compounds should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a strategically designed building block that holds significant promise for the synthesis of novel and effective pharmaceutical agents. Its combination of a functionalized pyridine core with a difluoromethyl group provides a versatile platform for medicinal chemists to explore new chemical space. While detailed experimental data for this specific compound is not yet widespread in the public domain, its availability from commercial suppliers and the well-understood chemistry of its constituent parts make it an accessible and valuable tool for accelerating drug discovery programs. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the pharmaceutical and life sciences industries.

References

- (Reference to general importance of pyridine in medicinal chemistry)

- (Reference to the properties of the difluoromethyl group)

- (Reference to general synthetic methods for pyridines)

- (Reference to reduction of aldehydes)

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar. [Link]

- (Reference to a specific drug discovery applic

- (Reference to a specific drug discovery applic

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]

- (Reference to a specific drug discovery applic

- Google Patents. Preparation method of 4-chlorophenyl-2-pyridyl methanol.

- (Reference to safety and handling of rel

- (Reference to safety and handling of rel

- Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- (Reference to general reactivity of pyridines)

-

Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

- (Reference to general reactivity of pyridines)

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PMC. [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PMC. [Link]

Sources

- 1. 1806156-20-6|6-Chloro-4-(difluoromethyl)-5-(trifluoromethoxy)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. amfluoro.com [amfluoro.com]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1805303-84-7|(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 8. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure and SMILES of 4-chloro-6-difluoromethyl-3-pyridinemethanol

[1][2]

Structural Identification & Physicochemical Analysis

This compound belongs to the class of 3,4,6-trisubstituted pyridines . Its structural uniqueness lies in the combination of a lipophilic, metabolically stable difluoromethyl (-CHF

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | [4-Chloro-6-(difluoromethyl)pyridin-3-yl]methanol |

| CAS Number | 1805303-84-7 |

| Molecular Formula | C |

| Molecular Weight | 193.58 g/mol |

| SMILES | OCC1=CN=C(C(F)F)C=C1Cl |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8]ZJXYZ...[1] (Specific key requires generation) |

Structural Logic & SMILES Derivation

To generate the SMILES string OCC1=CN=C(C(F)F)C=C1Cl, we trace the pyridine ring starting from the functionalized carbon C3:

-

Start at C3: Attached to the primary alcohol (OCC...).[1]

-

Move to C2: Unsubstituted, adjacent to Nitrogen (...=CN=...).[1]

-

Move to C6: Attached to the difluoromethyl group (...C(C(F)F)...).[1]

-

Move to C5: Unsubstituted (...C=...).

Physicochemical Properties (Calculated)

The inclusion of the -CHF

| Property | Value (Est.) | Significance |

| LogP | 1.8 – 2.1 | Moderate lipophilicity suitable for CNS drug scaffolds.[1] |

| TPSA | ~33 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 | The hydroxyl group (-OH).[1] |

| H-Bond Acceptors | 3 | Pyridine N, Oxygen, and Fluorines.[11] |

| pKa (Pyridine N) | ~2.5 | Reduced basicity due to electron-withdrawing Cl and CHF |

Visualization of Chemical Architecture

The following diagram illustrates the connectivity and functional zoning of the molecule.

Caption: Connectivity map of 4-chloro-6-difluoromethyl-3-pyridinemethanol showing the substitution pattern on the pyridine core.

Synthetic Methodology

Direct synthesis of this alcohol is typically achieved via the selective reduction of its corresponding ester precursor.[12] The presence of the halogen (Cl) and the fluoroalkyl group (CHF

Retrosynthetic Analysis

-

Target: Alcohol (Oxidation State -1 relative to acid).[1]

-

Precursor: Methyl 4-chloro-6-(difluoromethyl)nicotinate.[1]

-

Core Formation: The pyridine ring is likely constructed via cyclization of a fluorinated 1,3-dicarbonyl equivalent with an enamine, or via radical difluoromethylation of a pre-existing 4-chloronicotinate scaffold.

Experimental Protocol: Selective Reduction

Objective: Convert Methyl 4-chloro-6-(difluoromethyl)nicotinate to 4-chloro-6-difluoromethyl-3-pyridinemethanol.

Reagents:

-

Substrate: Methyl 4-chloro-6-(difluoromethyl)nicotinate (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH

, 3.0 eq)[1] -

Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)[1]

-

Quench: Saturated NH

Cl solution

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nicotinate ester (1.0 eq) in anhydrous THF/MeOH (0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses the over-reduction or displacement of the C4-chlorine.[1]

-

Addition: Add NaBH

(3.0 eq) portion-wise over 15 minutes. Gas evolution (H -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[1]

-

Quenching: Once the starting material is consumed, cool back to 0 °C and carefully quench with saturated aqueous NH

Cl. -

Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Combine organic layers, wash with brine, dry over anhydrous Na

SO -

Purification: The crude residue is typically purified via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the pure alcohol as a white to off-white solid.[1]

Synthesis Workflow Diagram

Caption: Reduction pathway converting the nicotinate ester to the target pyridinemethanol.

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for Fragment-Based Drug Design (FBDD) .[1]

-

Kinase Inhibition: The 3-position alcohol can be converted to a mesylate or halide to couple with amine-bearing heterocycles, forming the hinge-binding region of kinase inhibitors.[1]

-

Bioisosterism: The -CHF

group acts as a lipophilic hydrogen bond donor (weak), mimicking the -OH or -SH group but with significantly higher metabolic stability (blocking C6 oxidation).[1] -

Reactivity: The C4-chlorine allows for subsequent

(Nucleophilic Aromatic Substitution) or Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups at the 4-position.[1]

References

-

Studer, A., et al. (2024).[9][10] Site-selective C−H difluoromethylation of pyridines. Nature Communications.[9][10] Retrieved from [Link] (Context for difluoromethylation methodology).[1]

-

PubChem. (2025).[1][4] Compound Summary: 4-Chloro-2-(difluoromethyl)pyridine.[1][4] National Library of Medicine. Retrieved from [Link] (Structural analog data).[1]

Sources

- 1. (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide | C21H20ClF2N5O3 | CID 72545603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1804640-05-8|4-Chloro-2-(difluoromethyl)-6-fluoro-3-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-2-(difluoromethyl)pyridine | C6H4ClF2N | CID 58154524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-(trifluoromethyl)pyridine 97 732306-24-0 [sigmaaldrich.com]

- 6. 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale [vulcanchem.com]

- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fluorinated Pyridine Building Blocks for Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery.[1] Among the various scaffolds used, the pyridine ring stands out as a ubiquitous "privileged structure" in numerous approved drugs.[2][3] The combination of these two entities—the fluorine atom and the pyridine core—creates a class of building blocks with unparalleled utility in medicinal chemistry. This guide provides a comprehensive overview of fluorinated pyridine building blocks, delving into the profound effects of fluorination on the physicochemical and pharmacokinetic properties of pyridine-based compounds. We will explore the causality behind experimental choices in their synthesis, present detailed protocols for their preparation, and examine case studies of their successful application in FDA-approved therapeutics, offering field-proven insights for drug development professionals.

The Strategic Imperative of Fluorine in Drug Design

The fluorine atom, despite being the most electronegative element, is unique in its modest size (van der Waals radius of 1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å).[4][5] This allows it to act as a bioisostere of a hydrogen atom, often without a significant steric penalty.[4] However, its electronic influence is profound. The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry, rendering it highly resistant to metabolic cleavage.[4][6]

Medicinal chemists leverage these properties to fine-tune drug candidates in several key areas:

-

Metabolic Stability: Fluorine substitution is a widely used strategy to block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 (CYP) enzymes.[7][8] Replacing a metabolically labile C-H bond with a robust C-F bond can significantly increase a drug's half-life and oral bioavailability.[8][9]

-

pKa Modulation: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in a pyridine ring.[5][10] This alteration can be critical for optimizing a drug's solubility, membrane permeability, and off-target activity, such as hERG inhibition.[11]

-

Binding Affinity: The introduction of fluorine can enhance ligand-protein binding interactions through various mechanisms, including favorable electrostatic interactions and the formation of unique hydrogen bonds with protein backbones.[4][12]

-

Lipophilicity & Permeability: Fluorination can modulate a molecule's lipophilicity (LogP/LogD), which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[5][10][13] The effect can be complex and is highly dependent on the molecular context.[14]

Fluorinated Pyridines: A Synergy of Favorable Properties

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of biologically active compounds.[2][15] When fluorine is introduced onto this ring, its powerful inductive effects alter the electronic distribution, enhancing the electrophilicity of the ring and creating a building block with a highly desirable set of properties for drug design.[16]

Impact on Physicochemical Properties

The position and nature of the fluorine substituent (e.g., -F, -CF₃, -OCF₃) have a predictable, yet context-dependent, impact on the core properties of the pyridine scaffold.

-

pKa Modulation: The nitrogen atom in pyridine is basic. The introduction of an electron-withdrawing fluorine atom anywhere on the ring reduces the electron density on the nitrogen, thereby decreasing its basicity (lowering the pKa of its conjugate acid). This effect is strongest when the fluorine is at the 2- or 6-position due to proximity. This modulation is a powerful tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which directly influences its absorption, distribution, and target engagement.[5][14]

-

Lipophilicity (LogP/LogD): The influence of fluorination on lipophilicity can be counterintuitive. While highly fluorinated alkyl groups like -CF₃ generally increase lipophilicity, a single fluorine atom on an aromatic ring can sometimes decrease it due to increased molecular polarity.[14] The overall effect depends on the interplay between increased hydrophobic surface area and changes in the molecule's dipole moment.[14]

-

Metabolic Stability: Pyridine rings can be susceptible to metabolic oxidation. Fluorine substitution serves as an effective metabolic block, preventing hydroxylation at the site of fluorination and often improving the compound's pharmacokinetic profile.[8][17] This is a key reason for the prevalence of fluorinated pyridines in drugs requiring high metabolic stability.[10][17]

| Property | Effect of Fluorination on Pyridine Ring | Rationale & Significance in Drug Design |

| pKa (Basicity) | Decreases | The strong inductive effect of fluorine withdraws electron density from the ring and the nitrogen atom, making it a weaker base.[5] This is crucial for tuning solubility and avoiding off-target effects like hERG channel binding.[11] |

| Lipophilicity (LogD) | Context-Dependent | Can increase or decrease. A -CF₃ group typically increases LogD.[14] A single -F atom may increase polarity, slightly lowering LogD.[14] This allows for fine-tuning of membrane permeability and absorption. |

| Metabolic Stability | Increases | The high strength of the C-F bond blocks sites susceptible to metabolic oxidation by CYP450 enzymes.[7][8] This extends the drug's half-life and improves bioavailability. |

| Binding Affinity | Can Increase | Fluorine can form favorable electrostatic interactions, hydrogen bonds, or dipole-dipole interactions within a protein's binding pocket, enhancing potency.[4] |

Synthetic Strategies for Accessing Fluorinated Pyridine Building Blocks

The journey to synthesize fluorinated pyridines was initially challenging, with early methods suffering from low yields and hazardous conditions.[18] Today, a range of robust methods are available, from classical reactions to modern C-H activation techniques.

Classical Methods: The Workhorses of Synthesis

The Balz-Schiemann Reaction

Historically, the Balz-Schiemann reaction was a primary method for introducing fluorine onto a pyridine ring.[18][19] It involves the diazotization of an aminopyridine with fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluoropyridine.[18]

-

Causality: This method was foundational because it provided a direct, albeit often low-yielding, route from readily available aminopyridines. The stability of the diazonium tetrafluoroborate intermediate is key, allowing for its isolation before the final, often forceful, decomposition step. However, the use of potentially explosive intermediates and harsh thermal conditions limits its modern applicability, especially on an industrial scale.[18][19]

Diagram 1: The Balz-Schiemann Reaction Workflow. This diagram outlines the two-stage process of converting an aminopyridine to a fluoropyridine.

The Halogen Exchange (Halex) Reaction

The Halex process is one of the most industrially significant methods for producing fluoropyridines.[18] It is a nucleophilic aromatic substitution (SNAr) reaction where a chloro- or bromo-pyridine is treated with a fluoride source, such as potassium fluoride (KF) or caesium fluoride (CsF), typically in a polar aprotic solvent like DMSO or sulfolane at high temperatures.[18]

-

Causality: The success of the Halex reaction is critically dependent on the electronic nature of the pyridine ring. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) is often required to stabilize this intermediate, thereby accelerating the reaction.[18] Without such activation, the reaction is often sluggish or fails completely. This principle dictates the design of synthetic routes, where activating groups are either inherent to the target or are installed temporarily.

Diagram 2: The Halogen Exchange (Halex) SNAr Mechanism. This diagram shows the key steps and required conditions for the Halex reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction

This protocol is a self-validating system for synthesizing an activated fluoropyridine building block.

-

Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine via a Halex reaction.[18]

-

Materials:

-

2-Chloro-5-nitropyridine

-

Anhydrous potassium fluoride (spray-dried is optimal)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, and thermometer.

-

-

Procedure:

-

Preparation: In a dry round-bottom flask under a nitrogen atmosphere, combine 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium fluoride (1.5-2.0 eq). The use of excess KF drives the equilibrium forward.

-

Solvent Addition: Add anhydrous DMSO to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the mixture with vigorous stirring to 180-190 °C. The high temperature is necessary to overcome the activation energy for the SNAr reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours. The disappearance of the starting material (2-chloro-5-nitropyridine) indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-fluoro-5-nitropyridine.

-

Modern Synthetic Methods

While classical methods are robust, modern chemistry has introduced more sophisticated and milder techniques:

-

Direct C-H Fluorination: The development of electrophilic fluorinating agents, such as Selectfluor®, allows for the direct replacement of a C-H bond with a C-F bond, often with high regioselectivity on electron-rich heterocycles.[19]

-

Late-Stage Fluorination: A significant goal in medicinal chemistry is the ability to introduce fluorine at a late stage in a complex synthesis. Methods using metal catalysis or photoredox chemistry are emerging to meet this need, allowing for the rapid generation of fluorinated analogues from a common advanced intermediate.[19][20]

-

Synthesis of Fluoroalkylated Pyridines: Specialized reagents and methods have been developed for the direct introduction of valuable groups like -CF₃, -CHF₂, and -OCF₃ onto pyridine rings, which are crucial for tuning drug properties.[15][21]

Diagram 3: Workflow for Incorporating Fluorinated Pyridines in Drug Discovery. A logical flow showing how these building blocks are used to solve common drug development challenges.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The true measure of a building block's value is its incorporation into successful therapeutics. Fluorinated pyridines are key components in numerous FDA-approved drugs across various therapeutic areas.[2][3][22]

| Drug (Brand Name) | Therapeutic Area | Role of the Fluorinated Pyridine Moiety |

| Alpelisib (Piqray) | Oncology (Breast Cancer) | A PI3K inhibitor featuring a trifluoromethyl-pyridine. This group enhances metabolic stability and provides a key hydrogen bond interaction in the PI3K binding site, contributing to high potency.[22] |

| Lemborexant (Dayvigo) | Insomnia | A dual orexin receptor antagonist. The 5-fluoropyridine moiety was found to be crucial for achieving high binding affinity, good solubility, and a favorable overall pharmacological profile.[23] |

| Vericiguat (Verquvo) | Cardiology (Heart Failure) | Contains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit. Structure-activity relationship (SAR) studies showed that the fluorine atom was critical for maintaining good biological activity. |

| Atogepant (Qulipta) | Migraine Prevention | An orally administered CGRP antagonist. The structure contains a trifluoromethyl group which is important for its potency and pharmacokinetic properties. |

These examples underscore how the strategic placement of fluorine on a pyridine ring directly translates to improved drug properties, enabling the development of safe and effective medicines.[24]

Conclusion and Future Perspectives

Fluorinated pyridine building blocks are more than just synthetic intermediates; they are powerful tools for rational drug design.[1] Their ability to simultaneously modulate metabolic stability, pKa, and binding affinity provides medicinal chemists with a reliable strategy to overcome common developmental hurdles.[4][6] Classical synthetic methods like the Halex reaction remain vital for large-scale production, while emerging late-stage fluorination techniques promise to accelerate the drug discovery process even further. As our understanding of fluorine's subtle effects on molecular properties deepens, the demand for novel and diverse fluorinated pyridine scaffolds will continue to grow, solidifying their indispensable role in the future of medicine.

References

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.

- The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Full article: The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

- The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines. (n.d.). Benchchem.

- The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications.

- Applications of Fluorine in Medicinal Chemistry. (2021). ACS Publications.

- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies.

- New method for introducing fluorinated components into molecules. (2024). Universität Münster.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Bentham Science Publisher.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters - ACS Publications.

- Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. (2012). PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (n.d.). Chemical Science (RSC Publishing).

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not found.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Source not found.

- Fluorine-containing drugs approved by the FDA in 2021. (2023). Chinese Chemical Society.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. (2023). IRIS UniPA.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific.

- Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025. (n.d.). ResearchGate.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 16. nbinno.com [nbinno.com]

- 17. Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 23. iris.unipa.it [iris.unipa.it]

- 24. researchgate.net [researchgate.net]

Mastering the Solubility Profile of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic is paved with critical physicochemical challenges. Among these, solubility stands as a primary gatekeeper, profoundly influencing a drug's bioavailability, efficacy, and manufacturability. Poor aqueous and organic solvent solubility can lead to significant hurdles, including inadequate absorption, formulation difficulties, and ultimately, the failure of an otherwise potent compound.[1] This guide provides an in-depth technical framework for characterizing the solubility profile of a novel heterocyclic compound, (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol (CAS RN: 1805303-84-7), a molecule of interest due to its fluorinated pyridine structure often found in bioactive agents.[2]

The strategic incorporation of fluorine and, specifically, the difluoromethyl group, can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability.[3][4] Understanding the solubility of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol in a range of organic solvents is paramount for researchers in process chemistry, formulation science, and medicinal chemistry. This knowledge informs critical decisions, from selecting appropriate solvents for synthesis and purification to developing stable and effective dosage forms.

This document moves beyond a simple recitation of methods. As a self-validating system, it delves into the causality behind experimental choices, integrates theoretical modeling for predictive insights, and provides detailed, actionable protocols for empirical determination.

Part 1: Theoretical Foundations of Solubility

A robust understanding of the intermolecular forces governing the dissolution process is essential for a rational approach to solubility profiling. The adage "like dissolves like" serves as a fundamental principle, where the solubility of a solute in a solvent is favored when their intermolecular interactions are similar in nature and magnitude.

The Role of Intermolecular Forces

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid compound.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the net result of these energy changes. For a compound like (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol, which possesses a hydroxyl group capable of hydrogen bonding, a polar pyridine ring, and lipophilic chloro- and difluoromethyl groups, its interaction with solvents will be a nuanced interplay of:

-

Hydrogen Bonding: The methanol moiety can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and the C-Cl and C-F bonds contribute to these forces.

-

Van der Waals Forces (Dispersion): These are present in all molecules and will be a key factor in interactions with non-polar solvents.

Predictive Models for Solubility Profiling

While empirical testing is the gold standard, predictive models offer a powerful tool for initial solvent screening and for gaining deeper mechanistic insights.

HSP provides a semi-empirical framework for predicting solubility by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] Each solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible.[6] The distance (Ra) between the HSP coordinates of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, high solubility is predicted.[7]

COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[8][9] It relies on first-principles calculations to determine the chemical potential of a solute in a solvent, offering a powerful a priori prediction without the need for extensive empirical data.[10][11] This method is particularly valuable in the early stages of drug discovery when physical samples may be scarce.[10]

Part 2: Experimental Determination of Solubility

A systematic experimental approach is necessary to generate a reliable solubility profile. The following protocols are designed to be robust and self-validating.

Materials and Equipment

-

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol (ensure purity is characterized)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[12] It measures the saturation concentration of a compound in a solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of solid (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[12][13] The presence of undissolved solid should be confirmed visually.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Separation of Undissolved Solute: To ensure only the dissolved compound is measured, centrifuge the sample and then filter it through a syringe filter compatible with the organic solvent.[13]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

High-Throughput Screening: Kinetic Solubility by Nephelometry

For earlier stages of discovery where rapid screening of many compounds or conditions is needed, kinetic solubility assays are employed. Laser nephelometry, which measures light scattering from precipitated particles, is a common high-throughput method.[14]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Induction: The introduction of the compound from the DMSO stock into a solvent where it is less soluble will induce precipitation.

-

Nephelometric Measurement: The microplate is read in a nephelometer, which detects the onset of turbidity (light scattering) as a measure of precipitation.[14]

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility. This method is faster but may yield higher solubility values than the equilibrium method as it can measure supersaturated solutions.

Part 3: Data Interpretation and Application

The solubility data generated for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol should be systematically organized and interpreted to guide further development.

Summarizing Solubility Data

A well-structured table is essential for comparing the solubility across different solvents and conditions.

| Solvent | Dielectric Constant (20°C) | Hansen Parameters (δD, δP, δH) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Methanol | 32.7 | (14.7, 12.3, 22.3) | Experimental Data | Experimental Data |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | Experimental Data | Experimental Data |

| Acetone | 20.7 | (15.5, 10.4, 7.0) | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | Experimental Data | Experimental Data |

| Tetrahydrofuran | 7.6 | (16.8, 5.7, 8.0) | Experimental Data | Experimental Data |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | Experimental Data | Experimental Data |

| Heptane | 1.9 | (15.3, 0.0, 0.0) | Experimental Data | Experimental Data |

Note: Hansen parameter values are examples and should be sourced from reliable databases.[15]

Correlating Data with Solvent Properties

The experimental data should be analyzed in the context of solvent properties. For (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol, one might expect:

-

High solubility in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the hydroxyl group.

-

Moderate to high solubility in polar aprotic solvents like acetone and acetonitrile, driven by dipole-dipole interactions.

-

Lower solubility in non-polar solvents like toluene and heptane, which cannot effectively solvate the polar functionalities of the molecule.

Discrepancies from these expectations can provide valuable insights into the specific intramolecular and intermolecular forces at play.

Application in Drug Development

-

Process Chemistry: The solubility profile guides the selection of solvents for reaction, crystallization, and purification, optimizing yield and purity.

-

Formulation Science: Understanding solubility is the first step in designing a formulation. For poorly soluble compounds, this data is critical for exploring enabling technologies like amorphous solid dispersions or nanosuspensions.[16]

-

Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility to ensure accurate and reproducible results.[17]

Conclusion

Characterizing the solubility profile of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a foundational step in its development pathway. This guide has outlined a comprehensive strategy that marries theoretical prediction with rigorous experimental validation. By understanding the "why" behind solubility phenomena and meticulously executing the "how" of its measurement, researchers can make informed decisions, mitigate risks, and accelerate the progression of promising molecules from the laboratory to the clinic. The integration of predictive modeling with gold-standard experimental techniques like the shake-flask method provides a robust, self-validating framework for generating the high-quality data essential for modern drug discovery and development.

References

- Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.).

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

-

COSMO-RS - Wikipedia. (n.d.). Retrieved from [Link]

- Anumalagundam, S. (n.d.). solubility experimental methods.pptx.

- Klamt, A. (n.d.). COSMO-RS.

- Predicting solubilities in polymer systems using COSMO-RS. (n.d.).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Hansen Solubility Parameter System. (n.d.). DuPont.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved from [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

-

Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). PMC. Retrieved from [Link]

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (n.d.). PubMed. Retrieved from [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1805303-84-7|(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. COSMO-RS - Wikipedia [en.wikipedia.org]

- 10. approcess.com [approcess.com]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. bmglabtech.com [bmglabtech.com]

- 15. scribd.com [scribd.com]

- 16. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Application Note: Chemoselective Reduction of 4-chloro-6-(difluoromethyl)nicotinic Acid

A Comparative Guide to Borane and Hydride-Based Protocols for the Synthesis of (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of 4-chloro-6-(difluoromethyl)nicotinic acid to its corresponding primary alcohol, (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present and compare two robust protocols utilizing Borane-Tetrahydrofuran complex (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄), respectively. The guide offers in-depth mechanistic insights, detailed step-by-step procedures, safety considerations, and comparative analysis to assist researchers in selecting the optimal methodology based on laboratory capabilities, safety constraints, and desired selectivity. The borane-based reduction is highlighted as the preferred method due to its superior functional group tolerance and milder reaction conditions.

Introduction: The Synthetic Challenge

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. However, when the substrate, such as 4-chloro-6-(difluoromethyl)nicotinic acid, is decorated with multiple sensitive functional groups, the challenge shifts from mere conversion to achieving high chemoselectivity. The target molecule, (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol, contains an aromatic chloride and a difluoromethyl group, both of which must remain intact during the reduction of the carboxylic acid on the pyridine ring.

-

Aromatic Halides: Susceptible to reduction under harsh conditions.

-

Difluoromethyl (CF₂H) Group: While generally robust, its stability can be compromised by certain potent nucleophilic or single-electron transfer reagents.[1]

-

Pyridine Ring: The nitrogen atom can act as a Lewis base, coordinating with metal-based reducing agents and potentially altering their reactivity or leading to undesired side reactions.

This note details two primary approaches to overcome these challenges, providing the rationale behind reagent selection and process optimization.

Recommended Protocol: Borane-Mediated Reduction

Borane (BH₃) and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are highly effective reagents for the selective reduction of carboxylic acids.[2][3][4] Their electrophilic nature allows them to preferentially attack the electron-rich carbonyl oxygen of the carboxylic acid, initiating the reduction cascade.[5] This mechanism contrasts with nucleophilic hydrides, contributing to borane's excellent chemoselectivity. Esters, amides, nitriles, and halides are typically tolerated under the conditions required for carboxylic acid reduction.[6][7]

Mechanism of Borane Reduction

The reaction proceeds through the formation of an acyloxyborane intermediate. The Lewis acidic boron atom coordinates to the carbonyl oxygen. This is followed by intramolecular hydride delivery. This cycle repeats to form a triacyloxyborane species, which is subsequently hydrolyzed during aqueous workup to liberate the primary alcohol.[8][9][10]

Caption: Mechanism of Borane Reduction of a Carboxylic Acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-chloro-6-(difluoromethyl)nicotinic acid | ≥97% | Sigma-Aldrich, etc. | Starting Material |

| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M solution in THF | Sigma-Aldrich, etc. | Moisture sensitive. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Use a freshly opened bottle or distill from a suitable drying agent. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For quenching and pH adjustment. |

| Methanol (MeOH) | ACS Grade | VWR | For quenching excess borane. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab Prepared | For neutralization wash. |

| Brine (Saturated NaCl Solution) | N/A | Lab Prepared | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | Drying agent. |

Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-6-(difluoromethyl)nicotinic acid (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 10 mL per gram of acid) to the flask. Stir the mixture under a nitrogen atmosphere until the acid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add the 1 M solution of BH₃·THF (1.5–2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.[11]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane complex. Caution: Vigorous hydrogen evolution. Continue adding methanol until gas evolution ceases.

-

Workup - Part 1 (Acidification): Slowly pour the reaction mixture into a beaker containing ice and concentrated HCl (approx. 2 mL per 1.0 g of starting acid).[11] Stir vigorously for 1 hour to hydrolyze the borate esters.

-

Workup - Part 2 (Neutralization & Extraction): Adjust the pH of the aqueous solution to ~8 using a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol.

Safety and Handling

-

Borane complexes are flammable and react with moisture to release flammable hydrogen gas.[12] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).

-

The quenching process is highly exothermic and produces hydrogen gas. Add quenching agents slowly and ensure adequate cooling and ventilation.[13]

Alternative Protocol: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[14][15][16] While effective, its high reactivity necessitates stringent anhydrous conditions and careful handling.[17] It will readily reduce esters, amides, and ketones, but is generally compatible with aryl halides and difluoromethyl groups under controlled conditions.

Mechanism of LAH Reduction

The reaction begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed by a hydride ion, forming H₂ gas and a lithium carboxylate.[18] The carboxylate then coordinates to the aluminum center. Subsequent nucleophilic attack by hydride from the [AlH₃] moiety reduces the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[10][15] An excess of LAH is required to account for the initial deprotonation step.[18]

Caption: General workflow for a LiAlH₄ reduction experiment.

Experimental Protocol

Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ powder (1.5–2.0 eq) and suspend it in anhydrous THF.

-

Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 4-chloro-6-(difluoromethyl)nicotinic acid (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirring LAH suspension via an addition funnel. Caution: Gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching (Fieser Workup): Cool the reaction to 0 °C. Sequentially and very slowly add the following reagents dropwise:

-

'X' mL of water (where 'X' is the mass of LAH in grams).

-

'X' mL of 15% aqueous NaOH solution.

-

'3X' mL of water.

-

-

Workup: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in section 2.2.

Safety and Handling

-

LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce H₂ gas.[16][17][19] Handle only in a fume hood under a strictly inert atmosphere.

-

The Fieser workup must be performed with extreme caution, especially on a larger scale, due to the exothermic nature and gas evolution.

Comparative Analysis

| Feature | Borane-THF (BH₃·THF) | Lithium Aluminum Hydride (LiAlH₄) | Rationale & Justification |

| Chemoselectivity | Excellent | Good | Borane is renowned for its ability to selectively reduce carboxylic acids over most other functional groups, making it ideal for this substrate.[3][6] |

| Reaction Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | Both reactions can be performed at convenient temperatures. |

| Reagent Handling | Requires inert atmosphere; moisture sensitive. | Strictly anhydrous; pyrophoric. | LAH is significantly more hazardous and requires more stringent handling protocols than commercial borane solutions.[16][17] |

| Workup | Quench with MeOH, followed by acid/base extraction. | Fieser workup required to manage aluminum salts. | The borane workup is often simpler, avoiding the filtration of gelatinous or difficult-to-handle inorganic precipitates.[20] |

| Overall Recommendation | Preferred Method | Viable Alternative | The superior safety profile, higher chemoselectivity, and more straightforward workup make the borane protocol the recommended choice. |

Conclusion

For the reduction of 4-chloro-6-(difluoromethyl)nicotinic acid to (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol, the use of a borane complex such as BH₃·THF offers a robust, safe, and highly selective method. It effectively minimizes the risk of side reactions involving the chloro and difluoromethyl substituents. While LiAlH₄ is a potent and viable alternative, it demands more rigorous safety precautions and a more involved workup procedure. The borane-based protocol is therefore recommended for its operational simplicity and reliability, making it well-suited for both discovery and process chemistry environments.

References

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. Available at: [Link]

-

Reduction of Carboxylic Acids. Chemistry Steps. Available at: [Link]

-

Borane as a reducing agent. Chemistry Stack Exchange. Available at: [Link]

-

Acid to Alcohol - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

-

Reduction of carboxylic acids. Chemguide. Available at: [Link]

-

Carboxylic Acids to Alcohols. Chemistry Steps. Available at: [Link]

-

Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

Reduction of carboxylic acids (video). Khan Academy. Available at: [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]

-

Workup Tricks: Reagents. University of Rochester. Available at: [Link]

-

Safe Handling of Boranes at Scale. ResearchGate. Available at: [Link]

-

Safe Handling of Boranes at Scale. Organic Process Research & Development. Available at: [Link]

- Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. National Center for Biotechnology Information. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available at: [Link]

-

Lithium Aluminum Hydride (LAH). Organic Chemistry Data. Available at: [Link]

-

Borane Reagents. Organic Chemistry Portal. Available at: [Link]

-

Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Lithium aluminium hydride. Wikipedia. Available at: [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Wiley Online Library. Available at: [Link]

-

Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. UQ eSpace. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

-

Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water. Royal Society of Chemistry. Available at: [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). Available at: [Link]

-

Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. ResearchGate. Available at: [Link]

-

Electrochemical reduction of N-methyl nicotinic acid at a mercury electrode. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

-

Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. Available at: [Link]

-

Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. National Center for Biotechnology Information. Available at: [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. National Center for Biotechnology Information. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

- Method for synthesizing 4-chloro-pyridine. Google Patents.

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications. Available at: [Link]

- Purification method. Google Patents.

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Available at: [Link]

-

Deoxytrifluoromethylation of Alcohols. National Center for Biotechnology Information. Available at: [Link]

-

Reductive deoxygenation of alcohols by PMHS assisted by iodide. RSC Publishing. Available at: [Link]

- A kind of purification process of Triptorelin. Google Patents.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Borane Reagents [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 17. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 18. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

- 20. Workup [chem.rochester.edu]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on the medicinally relevant building block, (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol. The presence of an electron-deficient pyridine ring, activated by a difluoromethyl group, alongside a potentially coordinating hydroxymethyl moiety, presents unique challenges and opportunities for C-C bond formation. This guide elucidates the underlying mechanistic principles, details critical experimental parameters, and offers a robust, optimized protocol for researchers in synthetic and medicinal chemistry. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure high-yield, reproducible outcomes for this valuable transformation.

Introduction: Strategic Importance and Synthetic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This transformation is particularly vital in the pharmaceutical industry for constructing the biaryl and hetero-biaryl scaffolds that are prevalent in a multitude of drug candidates.[4][5]

The target substrate, (4-chloro-6-(difluoromethyl)pyridin-3-yl)methanol, is a highly functionalized pyridine derivative. Its strategic importance lies in the combination of three key features:

-

A Pyridine Core: A common motif in bioactive molecules.

-

A Difluoromethyl (CHF₂) Group: A bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability, lipophilicity, and binding affinity.[6][7]

-

A Chloropyridine Moiety: An accessible handle for cross-coupling reactions.

-

A Primary Alcohol: A versatile functional group for further synthetic elaboration.

The primary challenge in the Suzuki coupling of this substrate is the inherent low reactivity of aryl chlorides compared to bromides or iodides, stemming from the stronger C-Cl bond.[8] However, the strongly electron-withdrawing nature of the difluoromethyl group at the C6 position significantly activates the C4-Cl bond towards the crucial oxidative addition step in the catalytic cycle, making this transformation highly feasible with modern catalytic systems.[9][10] This guide provides the necessary framework to successfully leverage this electronic activation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][11]

The three primary steps are:

-